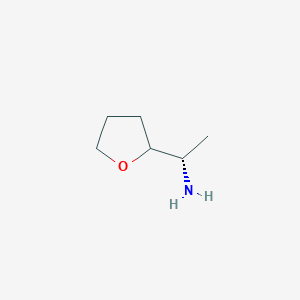![molecular formula C9H18N2O B11745703 1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone](/img/structure/B11745703.png)
1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the acylation of 4-(aminomethyl)piperidine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its piperidine moiety is known to interact with various receptors in the brain, making it a candidate for research in treatments for conditions like Alzheimer’s disease and schizophrenia.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in the construction of diverse chemical entities.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter receptors in the brain, particularly those involved in the regulation of mood and cognition. The compound’s piperidine ring structure allows it to bind to these receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}ethan-1-one:
1-{4-[(1R)-1-methylpiperidin-1-yl]ethan-1-one:
1-{4-[(1R)-1-ethylpiperidin-1-yl]ethan-1-one: The ethyl group substitution affects the compound’s steric and electronic properties, influencing its reactivity and applications.
The uniqueness of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
PEZZPKJFKHGXOA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)C)N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B11745636.png)



![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745652.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11745663.png)
![Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl](/img/structure/B11745678.png)

![{(Z)-2-[(E)-(4-fluorophenyl)methylidene]hydrazono}(2-propynylsulfanyl)methanaminium chloride](/img/structure/B11745683.png)

![[3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745698.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745710.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11745713.png)
